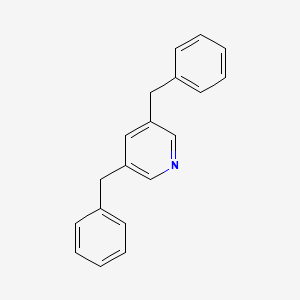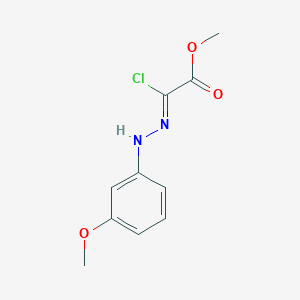
Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester is a complex organic compound with a unique structure that combines acetic acid, chloro, and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester typically involves the reaction between arylhydrazine and quinazolinone. The reaction is carried out in the presence of acetic acid, which acts as a catalyst. The process involves multiple steps, including the formation of intermediate compounds, which are then converted into the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydrazono derivatives and esters, such as:
- Acetic Acid, Chloro((4-methoxyphenyl)hydrazono)-, Methyl Ester
- Acetic Acid, Chloro((2-methoxyphenyl)hydrazono)-, Methyl Ester
- Acetic Acid, Chloro((3-ethoxyphenyl)hydrazono)-, Methyl Ester
Uniqueness
Acetic Acid, Chloro((3-methoxyphenyl)hydrazono)-, Methyl Ester is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chloro and methoxyphenyl groups may enhance its reactivity and biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
96722-47-3 |
|---|---|
Molekularformel |
C10H11ClN2O3 |
Molekulargewicht |
242.66 g/mol |
IUPAC-Name |
methyl (2Z)-2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-15-8-5-3-4-7(6-8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3/b13-9- |
InChI-Schlüssel |
ZLHIFGKYLOUABG-LCYFTJDESA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)N/N=C(/C(=O)OC)\Cl |
Kanonische SMILES |
COC1=CC=CC(=C1)NN=C(C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
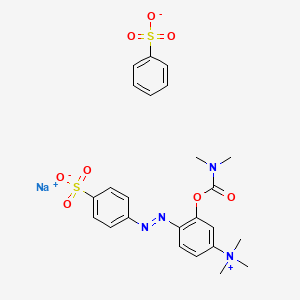
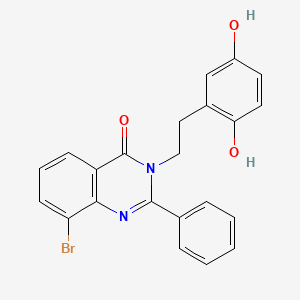
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13784627.png)
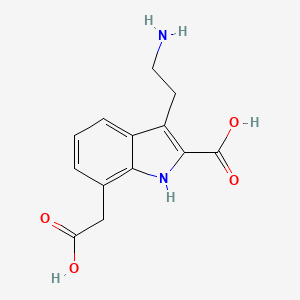
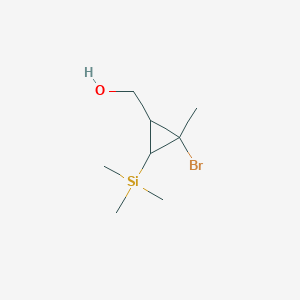
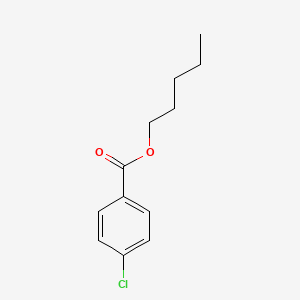
![2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13784651.png)
![4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione](/img/structure/B13784657.png)
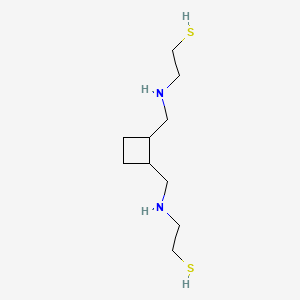

![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide](/img/structure/B13784676.png)
